molecular formula C7H3ClFIO B1433244 2-Chloro-6-fluoro-3-iodobenzaldehyde CAS No. 146137-84-0

2-Chloro-6-fluoro-3-iodobenzaldehyde

Cat. No. B1433244
CAS RN: 146137-84-0
M. Wt: 284.45 g/mol
InChI Key: PAFIKPDELKYKGN-UHFFFAOYSA-N
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Description

2-Chloro-6-fluoro-3-iodobenzaldehyde is an organic compound with the molecular formula C7H3ClFIO . It has a molecular weight of 284.46 . This compound is a halogenated benzaldehyde derivative and is used as an intermediate in the synthesis of other halogenated heterocyclic compounds .


Synthesis Analysis

2-Chloro-6-fluorobenzaldehyde is a synthetic intermediate in the production of dicloxacillin and flucloxacillin . It is prepared by the oxidation of 2-chloro-6-fluorotolulene by hydrogen peroxide . It also undergoes piperidine catalyzed Knoevenagel condensation reaction with methyl cyanoacetate to yield methyl 2-cyano-3-dihalophenyl-2-propenoate .


Molecular Structure Analysis

The InChI code for this compound is 1S/C7H3ClFIO/c8-7-4 (3-11)5 (9)1-2-6 (7)10/h1-3H . This indicates the specific arrangement of atoms in the molecule and their connectivity.


Chemical Reactions Analysis

One known reaction involving this compound is the piperidine catalyzed Knoevenagel condensation reaction with methyl cyanoacetate. This reaction yields methyl 2-cyano-3-dihalophenyl-2-propenoate .


Physical And Chemical Properties Analysis

This compound is a solid compound . It has a molecular weight of 284.46 .

Scientific Research Applications

Wastewater Treatment

A study by L. Xiaohong and colleagues (2009) explored the treatment of high-concentration wastewater from the manufacturing of 2-chloro-6-fluorobenzaldehyde using XDA-1 macroporous resin. This method achieved a 94.7% COD removal rate and enabled the recycling of 2-chloro-6-fluoro-benzoic acid with up to 99.5% purity, demonstrating an effective approach to pollution control and resource reuse (L. Xiaohong, Ltd Hangzhou, 2009).

Catalysis

Rocaboy and Gladysz (2003) detailed the synthesis of thermomorphic fluorous imine and thioether palladacycles from p-iodobenzaldehyde, serving as precursors for highly active Heck and Suzuki catalysts. This research suggests the potential for creating efficient, recyclable catalytic systems in organic synthesis, highlighting the role of halogenated benzaldehydes in developing novel catalytic processes (C. Rocaboy & J. Gladysz, 2003).

Molecular Structure Analysis

Several studies have focused on the crystal structure and vibrational spectra of halogenated benzaldehydes. For instance, Tursun et al. (2015) conducted X-ray diffraction and vibrational spectroscopy analyses on 2-fluoro-4-bromobenzaldehyde, complemented by DFT simulations to investigate molecular structure and properties (Mahir Tursun et al., 2015).

Synthesis of Organic Compounds

Research on synthesizing organic compounds often involves halogenated benzaldehydes. For example, Wu et al. (2015) developed an improved synthesis for 4-(1-piperazinyl)benzo[b]thiophene dihydrochloride, an intermediate in brexpiprazole synthesis, starting from 2-chloro-6-fluorobenzaldehyde. This process was noted for its efficiency and scalability, showing the utility of such compounds in pharmaceutical synthesis (Chunhui Wu et al., 2015).

properties

IUPAC Name

2-chloro-6-fluoro-3-iodobenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3ClFIO/c8-7-4(3-11)5(9)1-2-6(7)10/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAFIKPDELKYKGN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1F)C=O)Cl)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3ClFIO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.45 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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